molecular formula C13H16N4O2 B11661403 N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine CAS No. 346459-23-2

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11661403
CAS No.: 346459-23-2
M. Wt: 260.29 g/mol
InChI Key: VUXSDZKTSFBCCK-UHFFFAOYSA-N
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Description

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the synthesis of the quinoline core, followed by nitration to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethane-1,2-diamine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-N’-(5-aminoquinolin-8-yl)ethane-1,2-diamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-(quinolin-8-yl)ethane-1,2-diamine
  • N-ethyl-N’-(5-chloroquinolin-8-yl)ethane-1,2-diamine
  • N-ethyl-N’-(5-methylquinolin-8-yl)ethane-1,2-diamine

Uniqueness

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the nitro group at the 5-position of the quinoline ring. This functional group imparts specific chemical and biological properties that differentiate it from other similar compounds. The nitro group can undergo reduction to form reactive intermediates, enhancing its biological activity .

Properties

CAS No.

346459-23-2

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H16N4O2/c1-2-14-8-9-15-11-5-6-12(17(18)19)10-4-3-7-16-13(10)11/h3-7,14-15H,2,8-9H2,1H3

InChI Key

VUXSDZKTSFBCCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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